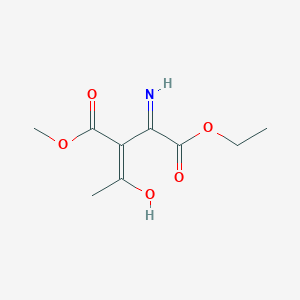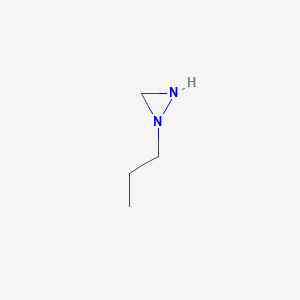
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is an organophosphorus compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a methoxyimino group attached to a propanoate backbone. Its versatility and reactivity make it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes a reaction with diethyl phosphite.
Reaction with Diethyl Phosphite: This reaction is catalyzed by a base such as sodium ethoxide, leading to the formation of ethyl 3-(diethoxyphosphoryl)propanoate.
Methoxyimino Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mécanisme D'action
The mechanism by which Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, often inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the methoxyimino group, making it less versatile in certain reactions.
Diethyl (methoxyimino)malonate: Similar in structure but with different reactivity due to the malonate backbone.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is unique due to its combination of the diethoxyphosphoryl and methoxyimino groups, which confer distinct reactivity and versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in modern chemistry.
Propriétés
Numéro CAS |
116578-92-8 |
|---|---|
Formule moléculaire |
C10H20NO6P |
Poids moléculaire |
281.24 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphoryl-2-methoxyiminopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-5-15-10(12)9(11-14-4)8-18(13,16-6-2)17-7-3/h5-8H2,1-4H3 |
Clé InChI |
LDKNMWUDTMHNSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NOC)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


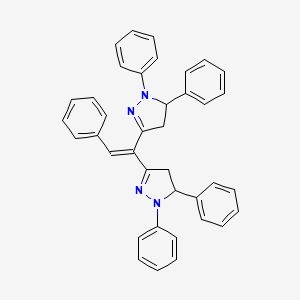
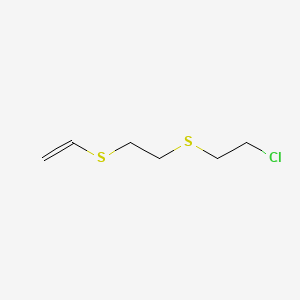
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
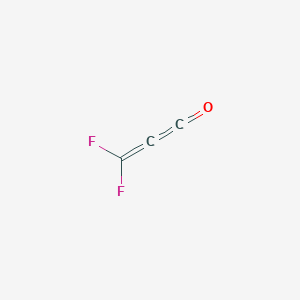

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
